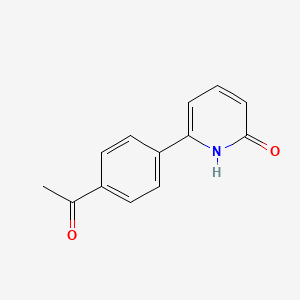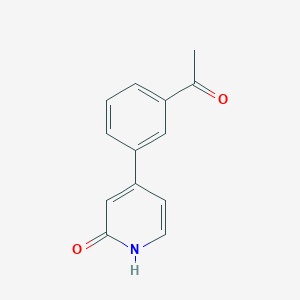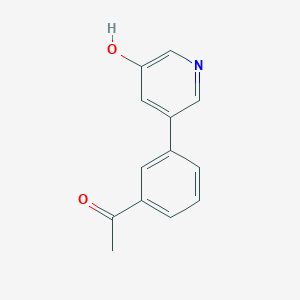
6-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Acetylphenyl)-2-hydroxypyridine, 95% (6-APHP) is an organic chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. 6-APHP has a variety of useful properties, including being an effective catalyst for a variety of reactions and having low toxicity. Its unique properties have made it a popular choice for scientists in a variety of fields.
作用机制
The mechanism of action of 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form a covalent bond with electron-rich molecules, such as alcohols and amines. This allows 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% to act as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% have not been fully studied. However, it is believed that the compound has low toxicity and does not have any adverse effects on human health. Additionally, 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of useful properties, including being an effective catalyst for a variety of reactions and having low toxicity.
实验室实验的优点和局限性
6-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in lab experiments. It is a highly effective catalyst for a variety of reactions, is relatively inexpensive, and has low toxicity. Additionally, 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% is soluble in organic solvents, making it easy to use in a variety of laboratory applications.
However, there are a few limitations to the use of 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is not very stable in the presence of light and heat and can be easily oxidized. Additionally, the compound can react with other chemicals, making it difficult to use in certain experiments.
未来方向
The potential future directions for 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% are numerous. The compound could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Additionally, 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% could be used as a fluorescent probe for the detection of metal ions and as a reagent in the synthesis of other organic compounds. Furthermore, the compound could be used in the synthesis of metal-organic frameworks (MOFs), which are used in a variety of applications, including catalysis and drug delivery. Finally, 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% could be used to study the biochemical and physiological effects of organic compounds on human health.
合成方法
6-(4-Acetylphenyl)-2-hydroxypyridine, 95% can be synthesized from 4-acetylphenol and 2-hydroxypyridine in a three-step reaction. The first step involves the condensation of 4-acetylphenol with 2-hydroxypyridine to form 6-(4-Acetylphenyl)-2-hydroxypyridine, 95%. The second step involves the addition of acetic anhydride to the reaction mixture, which further condenses the reaction components. The third and final step involves the addition of aqueous sodium hydroxide to the reaction mixture, which results in the formation of the desired product.
科学研究应用
6-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a variety of applications in scientific research. It is used as a catalyst in organic chemistry, as a reagent in the synthesis of pharmaceuticals, and as a reactant in the synthesis of other organic compounds. It is also used as a fluorescent probe for the detection of metal ions and as a reagent in the synthesis of other organic compounds. Additionally, 6-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of metal-organic frameworks (MOFs), which are used in a variety of applications, including catalysis and drug delivery.
属性
IUPAC Name |
6-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-5-7-11(8-6-10)12-3-2-4-13(16)14-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPKSOIWOEDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682743 |
Source


|
| Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Acetylphenyl)-2-hydroxypyridine | |
CAS RN |
1111110-80-5 |
Source


|
| Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














